molecular formula C14H11F3O2 B1462604 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol CAS No. 929289-41-8

3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol

Cat. No.: B1462604
CAS No.: 929289-41-8
M. Wt: 268.23 g/mol
InChI Key: HWQRNZGCIDGVFW-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methoxy group and a phenol group

Synthetic Routes and Reaction Conditions:

  • Direct Methylation: The compound can be synthesized by reacting 3-(trifluoromethyl)phenol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on a phenol derivative with a trifluoromethyl group, followed by methylation.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be produced using a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions to ensure product consistency.

  • Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production efficiency.

Types of Reactions:

  • Oxidation: The phenol group in the compound can undergo oxidation to form quinones or other oxidized derivatives.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Reduced trifluoromethyl compounds.

  • Substitution Products: Derivatives with different functional groups replacing the methoxy group.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-4-1-3-10(7-11)9-19-13-6-2-5-12(18)8-13/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQRNZGCIDGVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Properties
The trifluoromethyl group enhances the pharmacological profile of compounds. For instance, it has been shown to increase the potency of certain drugs targeting serotonin receptors, which are crucial in treating mood disorders such as depression and anxiety. The presence of the trifluoromethyl group can significantly improve the binding affinity and selectivity of these compounds for their biological targets, making them more effective than their non-fluorinated counterparts .

Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. This is particularly relevant in developing new antibiotics and antifungal agents. The electron-withdrawing nature of the trifluoromethyl group contributes to increased lipophilicity, allowing better membrane penetration and improved efficacy against resistant strains of bacteria .

Cancer Treatment
In cancer research, trifluoromethylated phenolic compounds have been investigated for their potential to inhibit tumor growth. Studies suggest that these compounds can interfere with various cellular pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .

Materials Science

Dyes and Pigments
3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol is also utilized in the synthesis of dyes and pigments. The compound's structural characteristics allow it to serve as a building block for producing vibrant colors used in textiles and coatings. Its stability under various conditions enhances the durability of the dyes .

Polymer Additives
In materials science, this compound can act as an additive in polymer formulations. Its incorporation can improve thermal stability and chemical resistance of polymers, making them suitable for high-performance applications such as automotive parts and electronic components .

Environmental Applications

Pesticides and Herbicides
The trifluoromethyl group is frequently used in agrochemicals to enhance the efficacy of pesticides and herbicides. Compounds containing this group tend to have better stability and effectiveness against pests while minimizing environmental impact due to reduced application rates needed for efficacy .

Bioremediation Agents
Recent studies have explored the use of trifluoromethylated compounds in bioremediation processes. These compounds can be engineered to degrade harmful environmental pollutants effectively, showcasing their potential in environmental cleanup efforts .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryMDPI Research on Trifluoromethyl Drugs Enhanced binding affinity for serotonin receptors leading to improved antidepressant effects.
Materials ScienceResearchGate on Trifluoromethyl Compounds Demonstrated increased stability and colorfastness in dye formulations using trifluoromethyl derivatives.
Environmental SciencePMC Article on Bioremediation Effective degradation of environmental pollutants using engineered trifluoromethylated compounds.

Mechanism of Action

The mechanism by which 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol exerts its effects depends on its specific application. For example, in drug discovery, the trifluoromethyl group can enhance the binding affinity of a drug to its target receptor by increasing the compound's lipophilicity and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenol: Lacks the methoxy group.

  • 3-(Trifluoromethyl)anisole: Lacks the phenol group.

  • 3-(Trifluoromethyl)benzyl alcohol: Lacks the phenol group and has a different alcohol group.

Uniqueness: 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol is unique due to the combination of the trifluoromethyl group, methoxy group, and phenol group, which provides it with distinct chemical and physical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol, also known as a trifluoromethyl-substituted phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is linked through a methoxy group to another phenol. This specific arrangement is crucial for its biological activity.

Biological Activity Overview

Research indicates that trifluoromethyl-substituted phenols exhibit significant biological activities, particularly in anticancer research. The presence of the trifluoromethyl group enhances lipophilicity and affects the compound's interaction with biological targets.

Anticancer Activity

  • Mechanism of Action : The anticancer properties of this compound are believed to stem from its ability to induce apoptosis in cancer cells. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway .
  • Cell Line Studies : In vitro studies demonstrate that this compound exhibits potent cytotoxicity against various cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values indicate significant growth inhibition.
    • HepG2 (liver cancer) : Exhibits an EC50 value of 10.28 μg/mL, showcasing its effectiveness against hepatocellular carcinoma .
    • A549 (lung cancer) : Notable antiproliferative effects have been recorded.

Data Table: Biological Activity Summary

Cell LineIC50/EC50 ValueMechanism of Action
MCF-78.107 μMInduction of apoptosis via caspase activation
HepG210.28 μg/mLInhibition of ERK1/2 signaling pathway
A549Not specifiedAntiproliferative effects noted

Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induced significant apoptosis. The activation of caspases 3, 8, and 9 was observed, confirming the apoptotic pathway's involvement in its mechanism of action. The compound demonstrated a higher efficacy compared to standard chemotherapeutics like doxorubicin .

Study 2: Molecular Docking Studies

Molecular docking studies indicated that the trifluoromethyl group enhances binding affinity to specific protein targets involved in cancer progression. The interactions were characterized by hydrogen bonding and hydrophobic interactions, which are critical for the compound's biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.